molecular formula C7H10ClN3 B14849593 5-Tert-butyl-3-chloro-1,2,4-triazine

5-Tert-butyl-3-chloro-1,2,4-triazine

Cat. No.: B14849593
M. Wt: 171.63 g/mol
InChI Key: DGSCLDQGFPHDFX-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-chloro-1,2,4-triazine is a heterocyclic compound belonging to the 1,2,4-triazine family. Its structure features a chlorine atom at position 3 and a bulky tert-butyl group at position 3.

This compound has been investigated for antifungal activity via molecular docking studies targeting Candida albicans lanosterol 14-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. It demonstrated superior binding affinity (−8.1 kcal/mol) compared to fluconazole, forming hydrogen bonds and hydrophobic interactions with CYP51 active residues .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-tert-butyl-3-chloro-1,2,4-triazine

InChI

InChI=1S/C7H10ClN3/c1-7(2,3)5-4-9-11-6(8)10-5/h4H,1-3H3

InChI Key

DGSCLDQGFPHDFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=NC(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-chloro-1,2,4-triazine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with the reaction of 3,5,6-trichloro-1,2,4-triazine with tert-butylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures (around -20°C to -60°C) to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-chloro-1,2,4-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Cyclization: It can form cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, tert-butylamine, or thiols in solvents like THF or dichloromethane.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include 5-tert-butyl-3-alkoxy-1,2,4-triazine, 5-tert-butyl-3-thio-1,2,4-triazine, and 5-tert-butyl-3-amino-1,2,4-triazine.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Tert-butyl-3-chloro-1,2,4-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-chloro-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The presence of the tert-butyl and chloro groups enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Variations

5-Oxo-1,2,4-triazine Derivatives
  • Substituents : Oxo group at position 5, with variable substituents (e.g., alkyl, aryl).
  • Biological Activity: Antioxidant, anti-inflammatory, and immunostimulatory properties. In poultry studies, these derivatives enhanced weight gain and mineral absorption, likely due to their adaptogenic effects . They also exhibit in vitro antifungal and antibacterial activity .
  • Key Differences : The oxo group reduces electrophilicity compared to the chloro substituent in the target compound, shifting therapeutic focus from antifungal to antioxidant applications .
Triazino[2,3-c][1,3,5,2]thiadiazaphosphinine-3-thiones (Compounds 13–15)
  • Substituents : Fused phosphorus/sulfur heterocyclic systems.
  • Biological Activity : Anticancer activity against unspecified cell lines, attributed to interactions with DNA or kinase pathways .
  • Key Differences : The fused heterocyclic system increases molecular complexity and targets distinct pathways (e.g., cancer vs. fungal enzymes). Phosphorus/sulfur moieties may enhance metal-binding capacity, altering mechanism of action .
5,6-Diphenyl-3-hydroxy-1,2,4-triazine
  • Substituents : Hydroxy group at position 3 and phenyl groups at positions 5 and 4.
  • Electronic transitions suggest π-π* interactions, relevant for photodynamic applications .
  • Key Differences : Reduced steric bulk compared to tert-butyl limits membrane permeability, favoring aqueous environments .

Pharmacological and Toxicological Profiles

  • 5-Tert-butyl-3-chloro-1,2,4-triazine : Computational models predict favorable ADMET profiles, with low hepatotoxicity and CYP450 inhibition .
  • 5-Oxo Derivatives : Demonstrated in vivo safety in poultry, but human toxicity data are lacking .

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